REACTION_CXSMILES
|
[N:1]1([CH:7]=[CH:8][CH:9]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH3:10])[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[H][H]>[Pd].C(O)(=O)C>[N:1]1([CH2:7][CH2:8][CH:9]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH3:10])[CH2:5][CH2:4][CH2:3][C:2]1=[O:6]
|
Name
|
|
Quantity
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60 g
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Type
|
reactant
|
Smiles
|
N1(C(CCC1)=O)C=CC(C)N1C(CCC1)=O
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Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The oily crude product was subsequently distilled under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
N1(C(CCC1)=O)CCC(C)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |